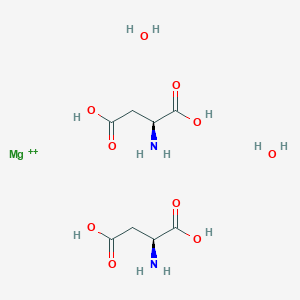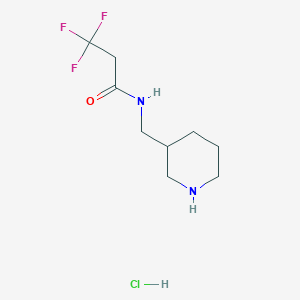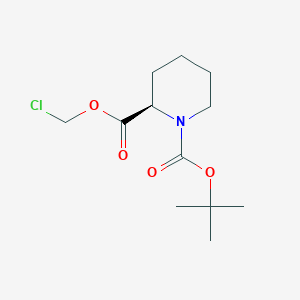
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of ‘1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate’ include a molecular weight of 277.75 , a predicted boiling point of 367.0±42.0 °C , and a predicted density of 1.313±0.06 g/cm3 . It’s also predicted to have a pKa of 14.20±0.40 .Aplicaciones Científicas De Investigación
Synthesis of Nociceptin Antagonists
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate serves as a valuable intermediate in the synthesis of nociceptin antagonists. An efficient method has been developed for the asymmetric synthesis of this compound, highlighting its importance in producing enantiomerically pure intermediates for pharmaceutical applications. This process includes key steps such as diastereoselective reduction and efficient isomerization, proving its applicability for large-scale operations (H. Jona et al., 2009).
Preparation of Amino Acid Derivatives
The compound also plays a role in the synthesis of amino acid derivatives, such as hydroxylysine, which is unique to collagen and collagen-like proteins. Techniques like asymmetric hydroxylation and diastereoselective hydroxylation have been developed, using this piperidine derivative as a precursor, which underscores its utility in the preparation of biologically significant compounds (J. Marin et al., 2002).
Creation of Biologically Active Compounds
This chemical has been identified as an important intermediate in the creation of crizotinib and other biologically active compounds. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate demonstrates its versatility and significance in medicinal chemistry, providing pathways to novel therapeutic agents (D. Kong et al., 2016).
Development of Piperidine Derivatives
Additionally, this compound is utilized in the development of diverse piperidine derivatives, indicating its broad applicability in synthetic organic chemistry. Techniques like 3-allylation have been employed to generate promising synthons for the preparation of a wide array of piperidine-based molecules (A. I. Moskalenko et al., 2014).
Safety And Hazards
The safety information for ‘1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate’ includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R)-piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTINZHKEPWFOBM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



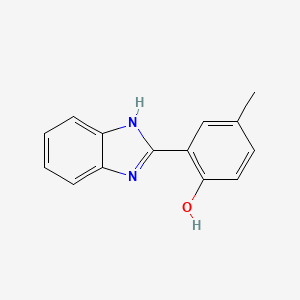
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)
![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)
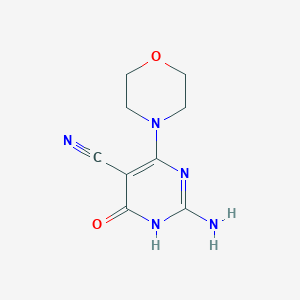
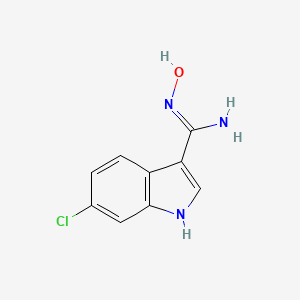
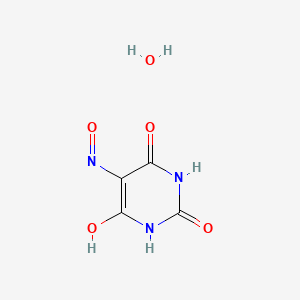
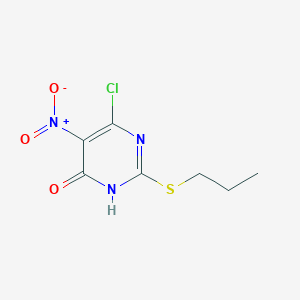
![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
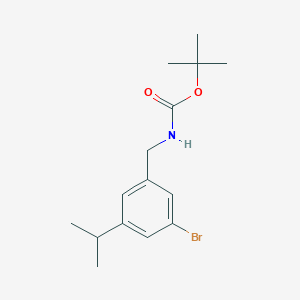
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)
